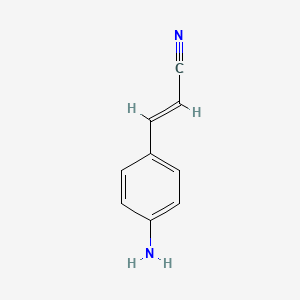

(2E)-3-(4-aminophenyl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,11H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLYJMRRAPPURP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 4 Aminophenyl Prop 2 Enenitrile

Classical and Established Synthetic Routes

Traditional methods for synthesizing α,β-unsaturated nitriles like (2E)-3-(4-aminophenyl)prop-2-enenitrile have long been established in organic chemistry. These routes are valued for their reliability and well-understood mechanisms.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of compounds like this compound. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the target molecule, this specifically involves the reaction between 4-aminobenzaldehyde (B1209532) and malononitrile (B47326). researchgate.net

The mechanism is initiated by the deprotonation of the active methylene compound (malononitrile) by a base to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 4-aminobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final product. The choice of catalyst is crucial and can range from simple amines to more complex systems to optimize yield and reaction time. researchgate.net

Various homogeneous catalysts, including ammonium (B1175870) salts and different amine groups, have been traditionally employed for this transformation. researchgate.net The reaction conditions, such as solvent and temperature, are optimized to ensure high conversion and selectivity for the desired product. researchgate.net

Table 1: Representative Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene | Catalyst | Solvent | Temperature | Yield |

| 4-Aminobenzaldehyde | Malononitrile | Piperidine (B6355638) | Ethanol (B145695) | Room Temp. | High |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | Ethanol | Room Temp. | >99% |

| 4-Hydroxybenzaldehyde | Malononitrile | NiCu@MWCNT nanohybrids | H₂O/CH₃OH | 25 °C | 95% nih.gov |

Note: This table provides illustrative examples of Knoevenagel reactions for similar substrates.

Olefination reactions provide another powerful route to construct the pivotal carbon-carbon double bond in this compound. While the Wittig reaction is a well-known method, the Horner-Wadsworth-Emmons (HWE) reaction, a modified version, is often preferred for synthesizing α,β-unsaturated nitriles due to its distinct advantages. researchgate.netresearchgate.net

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. researchgate.net This carbanion reacts with an aldehyde, in this case, 4-aminobenzaldehyde, to form an alkene. A significant advantage of the HWE reaction is its excellent stereoselectivity, predominantly producing the (E)-isomer, which is the desired configuration for the target compound. researchgate.netacs.org Furthermore, the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. researchgate.netresearchgate.net

The reaction begins with the deprotonation of a phosphonate (B1237965) ester, such as diethyl cyanomethylphosphonate, using a base (e.g., NaH, NaOMe) to generate the phosphonate carbanion. acs.org This carbanion then undergoes nucleophilic addition to the 4-aminobenzaldehyde. The resulting intermediate eliminates a phosphate (B84403) salt to form the this compound product with high E-selectivity. researchgate.netacs.org

The Mizoroki-Heck reaction is a versatile and powerful tool for carbon-carbon bond formation, specifically for creating substituted alkenes. This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by reacting a haloaniline, such as 4-bromoaniline (B143363) or 4-iodoaniline (B139537), with acrylonitrile (B1666552). acs.org

This process involves the oxidative addition of the aryl halide to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates with acrylonitrile, followed by migratory insertion of the olefin into the aryl-palladium bond. A final β-hydride elimination step regenerates the palladium(0) catalyst and releases the product, typically as a mixture of E and Z isomers, although the E isomer is often favored. acs.org

The choice of catalyst, ligands, base, and solvent is critical for the success of the Heck reaction. While homogeneous catalysts like palladium acetate (B1210297) with phosphine (B1218219) ligands are common, heterogeneous catalysts such as palladium on carbon (Pd/C) have been developed for industrial applications to facilitate catalyst removal and recycling. acs.org Research has shown that both 4-bromo and 4-iodoanilines can be successfully coupled with acrylonitrile using Pd/C as a catalyst. acs.org

Table 2: Example of Heck Reaction Conditions for Analogous Substrates

| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temperature |

| 4-Iodo-2,6-dimethylaniline | Acrylonitrile | 10% Pd/C | NaOAc | DMA | 140 °C acs.org |

| 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMA | 140 °C acs.org |

| Aryl Iodides | Acrylonitrile | Silica-bound arsine palladium(0) | n-Bu₃N | Toluene | 100 °C researchgate.net |

Note: DMA refers to Dimethylacetamide.

Advanced and Sustainable Synthetic Protocols

Reflecting the broader trend in chemical synthesis towards "green chemistry," recent research has focused on developing more efficient and environmentally benign methods for producing compounds like this compound.

The efficiency of synthetic routes, particularly the Knoevenagel condensation, has been significantly enhanced through the development of advanced catalytic systems. These catalysts are designed to increase reaction rates, improve yields, and allow for milder reaction conditions.

Examples of such advanced catalysts include:

Metal-Organic Frameworks (MOFs) : These materials can act as heterogeneous catalysts where metal centers function as Lewis acid sites to activate the aldehyde, while incorporated amine groups act as basic sites to deprotonate the malononitrile. researchgate.net

Nanocatalysts : Nanohybrids, such as NiCu nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic activity for Knoevenagel condensations at room temperature. nih.gov

Mixed Metal Oxides : Catalysts like CeZrO₄-δ have been explored for Knoevenagel condensations, leveraging the unique properties arising from the combination of different metal oxides.

These heterogeneous catalysts offer the additional advantage of easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable process.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the Knoevenagel condensation route to this compound, several solvent-free and solid-state methods have been reported.

These reactions can be performed by mixing the neat reactants (4-aminobenzaldehyde and malononitrile) with a solid catalyst, such as ammonium acetate or silica (B1680970) gel, and applying energy through conventional heating or microwave irradiation. In some cases, the reaction can even proceed efficiently in water, which is an environmentally benign solvent. These solvent-free approaches not only reduce environmental impact but can also lead to shorter reaction times, simpler work-up procedures, and higher product yields.

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of the Knoevenagel condensation, microwave assistance facilitates rapid and efficient synthesis of α,β-unsaturated compounds. While specific literature on the microwave-assisted synthesis of this compound is not abundant, extensive research on analogous reactions provides a strong basis for its application.

A plausible microwave-assisted approach would involve the reaction of 4-aminobenzaldehyde with an active methylene compound such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a base, and various catalysts have been employed under microwave conditions, including ammonium acetate, piperidine, or solid-supported bases like silica gel or hydroxyapatite. mdpi.comarkat-usa.orgoatext.com The use of a solvent-free or minimal solvent system is a key advantage of microwave-assisted synthesis, aligning with the principles of green chemistry. mdpi.comarkat-usa.org

For instance, a mixture of 4-aminobenzaldehyde, ethyl cyanoacetate, and a catalytic amount of ammonium acetate could be subjected to microwave irradiation. oatext.com The reaction progress can be monitored by thin-layer chromatography, and typically, the desired product can be obtained in high yield after a short reaction time, often within minutes. oatext.comresearchgate.net The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for a Representative Knoevenagel Condensation

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Reaction Time | 30-60 seconds | Several hours |

| Yield | Excellent (e.g., 81-99%) | Moderate to Good |

| Solvent | Solvent-free or minimal | Often requires organic solvents |

| Energy Consumption | Lower | Higher |

Photochemical Synthesis

Photochemical methods offer an alternative green approach to chemical synthesis, utilizing light energy to drive reactions. While direct photochemical synthesis of this compound via a Knoevenagel-type condensation is less common, photochemical activation can be employed in related transformations. For example, photocatalysts can be used to generate reactive intermediates that participate in carbon-carbon bond formation.

A potential, though less direct, photochemical route could involve the photocatalytic C-H amination of a pre-formed cinnamonitrile (B126248) derivative, although this is a more complex and less direct approach than the Knoevenagel condensation. More relevant to the core structure, some studies have explored the use of natural catalysts, such as fruit juices, under visible light to promote Knoevenagel condensations, suggesting the potential for photo-sensitized pathways. researchgate.net However, dedicated photochemical syntheses of cinnamonitriles are not as well-established as microwave-assisted methods.

Flow Chemistry Methodologies for Scalable Production and Process Optimization

Flow chemistry, or continuous flow processing, has gained significant traction in both academia and industry for the synthesis of chemical compounds. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

For the synthesis of this compound, a flow chemistry setup would typically involve continuously pumping solutions of the reactants (4-aminobenzaldehyde and an active methylene compound) and a catalyst through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream emerging from the reactor can then be collected, and the product isolated after purification.

The Knoevenagel condensation is well-suited for adaptation to a flow process. beilstein-journals.org The precise temperature control offered by flow reactors is particularly beneficial for managing the exothermicity of the reaction and for minimizing the formation of side products. Furthermore, the use of immobilized catalysts in packed-bed reactors simplifies product purification and allows for catalyst recycling, contributing to a more sustainable and cost-effective process.

Table 2: Key Parameters and Advantages of Flow Chemistry for Knoevenagel Condensation

| Parameter | Description | Advantage in Flow Chemistry |

|---|---|---|

| Reactants | 4-aminobenzaldehyde, active methylene compound (e.g., malononitrile) | Precise stoichiometric control |

| Catalyst | Homogeneous (e.g., piperidine) or heterogeneous (e.g., solid base) | Facilitated catalyst handling and recycling with heterogeneous catalysts |

| Solvent | Organic solvent compatible with reactants and catalyst | Reduced solvent volume compared to batch for a given throughput |

| Temperature | Optimized for reaction rate and selectivity | Excellent heat transfer and precise temperature control |

| Residence Time | Controlled by flow rate and reactor volume | Fine-tuning of reaction time for optimal conversion and yield |

| Pressure | Can be controlled to suppress solvent boiling | Enables reactions at temperatures above the solvent's boiling point |

Process optimization in a flow system can be achieved by systematically varying parameters such as temperature, flow rate (residence time), and reactant concentrations to maximize the yield and purity of this compound. This approach allows for the rapid screening of reaction conditions and the efficient development of a robust and scalable manufacturing process.

Stereoselective Synthesis and Geometric Isomer Control

The double bond in 3-(4-aminophenyl)prop-2-enenitrile can exist as either the (E) or (Z) geometric isomer. For many applications, the biological activity or material properties are highly dependent on the specific stereochemistry, making the control of this aspect of the synthesis crucial.

Strategies for Predominant (E)-Isomer Selectivity

In the context of the Knoevenagel condensation, the formation of the thermodynamically more stable (E)-isomer is generally favored. Several strategies can be employed to ensure high selectivity for the (E)-isomer of 3-(4-aminophenyl)prop-2-enenitrile.

Choice of Catalyst and Reaction Conditions: The use of a weak base catalyst, such as piperidine or ammonium acetate, often promotes the formation of the (E)-isomer. The reaction conditions can be tuned to allow for equilibration between the (E) and (Z) isomers, leading to the accumulation of the more stable (E)-product. rsc.org

Thermodynamic Control: By allowing the reaction to proceed for a sufficient duration or at a suitable temperature, the reaction mixture can reach thermodynamic equilibrium, which will favor the more stable (E)-isomer due to reduced steric hindrance compared to the (Z)-isomer.

Alternative Synthetic Routes: While the Knoevenagel condensation is the most direct route, other methods can also provide high (E)-selectivity. For instance, the Heck reaction between 4-iodoaniline and acrylonitrile, catalyzed by a palladium complex, is known to produce (E)-cinnamonitriles with high stereoselectivity. tandfonline.com

Mechanistic Insights into Stereocontrol in Synthetic Pathways

The stereochemical outcome of the Knoevenagel condensation is determined in the elimination step that follows the initial aldol-type addition. The mechanism typically proceeds through the following key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of 4-aminobenzaldehyde, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated to yield a β-hydroxy adduct.

Dehydration: Elimination of a water molecule from the β-hydroxy adduct leads to the formation of the C=C double bond.

Stereocontrol is primarily established during the dehydration step. The conformation of the β-hydroxy adduct leading to the transition state for elimination determines the final stereochemistry. The anti-periplanar arrangement of the departing hydroxyl group and the proton on the adjacent carbon is generally favored for elimination. Due to steric interactions, the transition state leading to the (E)-isomer is typically lower in energy than that leading to the (Z)-isomer. In the (E)-isomer, the larger groups (the 4-aminophenyl group and the nitrile group) are positioned on opposite sides of the double bond, minimizing steric strain. rsc.org

The reversibility of the condensation and elimination steps under certain conditions also plays a role. If the elimination is reversible, the initially formed mixture of (E) and (Z) isomers can equilibrate to favor the thermodynamically more stable (E)-isomer over time. rsc.org

Chemical Reactivity and Transformation Studies of 2e 3 4 Aminophenyl Prop 2 Enenitrile

Reactions Involving the Aromatic Amino Group

The primary aromatic amine in (2E)-3-(4-aminophenyl)prop-2-enenitrile is a key site for synthetic modification. Its nucleophilic character allows for reactions such as acylation, alkylation, and arylation, and it serves as a precursor for diazonium salts, which are valuable intermediates. Furthermore, its ability to condense with carbonyls and participate in cyclization reactions makes it a crucial handle for building heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nucleophilic nitrogen atom of the amino group readily engages in reactions with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, N-acylated and N-tosylated derivatives of similar aminophenyl compounds have been utilized as substrates in complex syntheses. nih.gov Although these protecting groups can sometimes be cleaved under basic conditions, their initial formation is a standard transformation. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. Research on related compounds, such as 4-(2-aminophenyl)-2-phenyl-4-oxobutyronitrile, has demonstrated that subsequent to cyclization, the nitrogen atom within the newly formed ring can be alkylated in situ by quenching the reaction with an alkyl halide like methyl iodide. nih.govacs.org This principle of N-alkylation is broadly applicable to aromatic amines.

Arylation: The introduction of an aryl group onto the amino nitrogen, or N-arylation, is a powerful tool for constructing complex molecular frameworks. Ullmann-type coupling reactions, which typically involve a copper catalyst, are effective for this purpose. For example, the N-arylation of 2-amino-3-cyanopyridines with aryl halides has been successfully achieved using an ionic copper(I) complex as a catalyst, demonstrating a method that could be adapted for the arylation of this compound. clockss.org Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is another modern and highly effective method for forming C-N bonds with aryl halides. mit.edu

Table 1: Representative N-Arylation Reaction Conditions

| Reaction Type | Catalyst/Reagent | Coupling Partner | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Ullmann Coupling | Ionic Copper(I) Complex (5 mol%) | Aryl Iodide | K₂CO₃ | DMF | 120 °C | clockss.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Chiral Phosphine (B1218219) Ligand | Aryl Bromide | NaOtBu | Toluene | Room Temp. to 100 °C | mit.edu |

Diazotization and Subsequent Transformations for Aryl Moiety Functionalization

The primary aromatic amino group is a gateway to a vast number of functionalizations via the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–10 °C). organic-chemistry.orgbyjus.comlibretexts.org

The resulting aryl diazonium salt of this compound is a versatile intermediate. libretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgsynarchive.comnih.gov This allows for the introduction of substituents onto the aromatic ring that are often difficult to install via other methods. organic-chemistry.org

Key transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, bromide, or iodide. wikipedia.orgnih.gov Fluorination can be achieved using fluoroboric acid (HBF₄) in the Balz–Schiemann reaction. organic-chemistry.org

Cyanation: Treatment with CuCN introduces another nitrile group, producing (2E)-3-(4-cyanophenyl)prop-2-enenitrile. nih.gov

Hydroxylation: Reaction with water at elevated temperatures, often with a copper catalyst (Cu₂O), yields the corresponding phenol (B47542) derivative. wikipedia.orgorganic-chemistry.org

Trifluoromethylation: More recent Sandmeyer-type reactions allow for the introduction of a trifluoromethyl (-CF₃) group, a valuable moiety in medicinal chemistry. wikipedia.orgnih.gov

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible and the pH must be carefully controlled, with optimal rates often observed around pH 5. libretexts.org The resulting imine (C=N) bond extends the conjugation of the molecule and provides a new site for chemical reactions.

Formation of Heterocyclic Rings Incorporating the Amino Functionality

The presence of multiple reactive sites makes this compound a valuable precursor for synthesizing heterocyclic compounds. Although the para-position of the amino group relative to the propenenitrile substituent prevents direct intramolecular cyclization onto the double bond, it can participate in intermolecular reactions or reactions where other reagents facilitate the ring formation.

A notable example in related systems is the synthesis of quinolines from ortho-aminocinnamonitriles. rsc.orgrsc.org In a palladium-catalyzed cascade reaction, o-aminocinnamonitriles react with arylhydrazines to afford 2-arylquinolines in moderate to good yields. rsc.orgrsc.org This process involves a denitrogenative addition followed by an intramolecular cyclization. rsc.org While the starting material is an isomer of the title compound, this demonstrates the utility of the aminocinnamonitrile scaffold in building complex heterocyclic structures like quinolines, which are prevalent in natural products and bioactive compounds. rsc.orgrsc.orgnih.govpharmaguideline.com

Similarly, substituted nicotinonitriles (pyridine derivatives) have been synthesized from the cyclization of (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one (a chalcone (B49325) analog) with malononitrile (B47326) in the presence of a base. nih.gov This highlights how the aminophenyl moiety can be incorporated into a new heterocyclic ring system through condensation reactions.

Table 2: Example of Quinoline Synthesis from an Aminocinnamonitrile Isomer

| Reactants | Catalyst | Ligand | Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-3-(2-aminophenyl)but-2-enenitrile + Phenylhydrazine | PdCl₂ (10 mol%) | 2,2'-Bipyridine (L1) | TfOH | Toluene | 79-81% | rsc.org |

Reactions Involving the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of nucleophilic addition reactions. wikipedia.orgucalgary.ca The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. These reactions are fundamental for converting nitriles into other important functional groups like amines, aldehydes, and ketones. chemistrysteps.com

Nucleophilic Additions to the Nitrile Moiety

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Several reagents are effective for this transformation:

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent that converts the nitrile to the corresponding primary amine after an acidic or aqueous workup. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orgstudymind.co.ukwikipedia.org It is often an economically viable route for producing primary amines on a larger scale. wikipedia.org

Other Reagents: Other reducing systems like sodium in ethanol (B145695) or diisopropylaminoborane (B2863991) with a catalytic amount of LiBH₄ can also achieve this reduction. studymind.co.ukorganic-chemistry.org

Reduction to Aldehydes: Under controlled conditions, the nitrile can be partially reduced to an aldehyde. The most common reagent for this is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis. libretexts.orgwikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex which is then hydrolyzed to the aldehyde during workup. libretexts.orgwikipedia.org

Conversion to Ketones: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile to form an intermediate imine anion. chemistrysteps.comlibretexts.org This intermediate is stable to further nucleophilic attack. libretexts.org Subsequent hydrolysis during aqueous workup converts the imine into a ketone. wikipedia.orgchemistrysteps.comlibretexts.org This reaction provides an excellent method for forming a new carbon-carbon bond.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. wikipedia.orgstudymind.co.uk The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Table 3: Summary of Nucleophilic Additions to the Nitrile Group

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction (Full) | 1. LiAlH₄ in ether; 2. H₂O/H⁺ | Primary Amine (-CH₂NH₂) | libretexts.org |

| Reduction (Full) | H₂, Raney Ni (or Pt, Pd) | Primary Amine (-CH₂NH₂) | wikipedia.org |

| Reduction (Partial) | 1. DIBAL-H in toluene; 2. H₂O/H⁺ | Aldehyde (-CHO) | libretexts.org |

| Addition of Organometallic | 1. R-MgX or R-Li; 2. H₂O/H⁺ | Ketone (-C(O)R) | chemistrysteps.com |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | studymind.co.uk |

Reduction and Hydrolysis Reactions of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional handle that can undergo both reduction and hydrolysis.

Reduction: The triple bond of the nitrile can be reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. For instance, the hydrogenation of a structurally similar compound, 3-phenylpropionitrile, over a Palladium on Carbon (Pd/C) catalyst yields 3-phenylpropylamine. nih.gov The reaction proceeds through an imine intermediate. nih.gov Applying this to this compound, the nitrile can be selectively reduced to afford (2E)-3-(4-aminophenyl)prop-2-en-1-amine. However, this requires careful selection of reaction conditions to avoid the simultaneous reduction of the carbon-carbon double bond.

Hydrolysis: The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. wikipedia.org The complete hydrolysis of this compound would result in the formation of (2E)-3-(4-aminophenyl)propenoic acid, also known as 4-aminocinnamic acid. This reaction is a fundamental transformation in organic synthesis for converting nitriles into carboxylic acids. wikipedia.org

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Reduction | H₂, Pd/C (controlled) | (2E)-3-(4-aminophenyl)prop-2-en-1-amine | nih.gov |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | (2E)-3-(4-aminophenyl)propenoic acid | wikipedia.org |

Cycloaddition Reactions Involving the Nitrile (e.g., with Benzonitrile (B105546) Oxides to Form Oxadiazoles (B1248032) or Isoxazoles)

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with nitrile oxides, such as benzonitrile oxide. Kinetic studies on similar β-aminocinnamonitriles have shown that 1,3-cycloaddition of benzonitrile oxides can occur competitively at either the nitrile (C≡N) bond or the carbon-carbon double bond (C=C). rsc.org

Reaction at the C≡N bond leads to the formation of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. rsc.org Concurrently, reaction at the C=C bond yields a 3,5-diaryl-4-cyanoisoxazole. rsc.org The selectivity of the reaction pathway is influenced by factors such as solvent polarity and substituents on the aromatic rings of both reactants. rsc.org Generally, the formation of oxadiazoles involves the nitrile acting as the two-atom component in the cycloaddition. organic-chemistry.orgajrconline.org

Reactions Involving the Carbon-Carbon Double Bond

The olefinic bond in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to various addition and cycloaddition reactions.

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond. Selective reduction of the C=C bond while preserving the nitrile group is a common challenge in organic synthesis. This can often be achieved by using specific catalysts and controlling reaction conditions. For example, catalysts like palladium on carbon (Pd/C) under mild conditions (low hydrogen pressure and temperature) can favor the hydrogenation of the alkene over the nitrile. nih.gov Complete reduction of both the double bond and the nitrile would yield 3-(4-aminophenyl)propan-1-amine.

Electrophilic and Nucleophilic Additions Across the Olefinic Bond

Due to the conjugation with the electron-withdrawing nitrile group, the π-system of the double bond is electron-deficient. This makes the β-carbon (the carbon atom adjacent to the C-CN group) electrophilic and highly susceptible to nucleophilic attack. fiveable.me This type of reaction is known as a conjugate addition or Michael addition. fiveable.mersc.org A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. rsc.orgnumberanalytics.com

Electrophilic addition to this electron-poor alkene is generally less favorable than nucleophilic addition. However, under certain conditions, reactions with strong electrophiles can occur.

| Reaction Type | Reagent Class | Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition (Michael) | Amines, Thiols, Enolates | β-carbon | 3-Substituted-3-(4-aminophenyl)propanenitrile | fiveable.mersc.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile group enhances the dienophilic character of the alkene, facilitating its reaction with electron-rich dienes. organic-chemistry.org The reaction between a conjugated diene and this compound would lead to the formation of a substituted cyclohexene (B86901) ring. wikipedia.orgresearchgate.net This provides a powerful method for constructing complex cyclic structures with high stereochemical control. researchgate.net

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that have opposing electronic effects: the amino group (-NH₂) and the (E)-prop-2-enenitrile group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

(E)-prop-2-enenitrile Group: This group is deactivating and meta-directing because the conjugated nitrile withdraws electron density from the ring.

In electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation), the powerful activating effect of the amino group typically dominates. Therefore, incoming electrophiles are directed to the positions ortho to the amino group (positions 3 and 5 on the ring). The steric hindrance from the adjacent prop-2-enenitrile substituent may influence the ratio of the possible ortho-substituted products. Protection of the amino group, for instance by acylation, may be necessary to control the reactivity and prevent side reactions during certain electrophilic substitutions.

Electrophilic Aromatic Substitution Reactions on the Aminophenyl Moiety

The aminophenyl group in this compound is highly activated towards electrophilic aromatic substitution (SEAr). The amino group is a potent electron-donating group, enriching the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. This activation facilitates reactions with electrophiles under milder conditions than those required for unsubstituted benzene.

The directing effect of the amino group can be rationalized by examining the resonance structures of the carbocation intermediate (the sigma complex) formed upon electrophilic attack. Attack at the ortho and para positions allows for the delocalization of the positive charge onto the nitrogen atom, providing a particularly stable resonance contributor. Conversely, meta attack does not permit such stabilization, making it a less favored pathway. Consequently, electrophilic substitution on the aminophenyl moiety is expected to yield predominantly ortho- and para-substituted products. Given that the para position is already occupied by the propenenitrile substituent, electrophilic attack will be directed to the ortho positions (C-3 and C-5) relative to the amino group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in readily available literature, the expected outcomes for common SEAr reactions can be predicted based on these established principles.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br2 in H2O or FeBr3 | (2E)-3-(4-amino-3,5-dibromophenyl)prop-2-enenitrile |

| Nitration | HNO3, H2SO4 | (2E)-3-(4-amino-3-nitrophenyl)prop-2-enenitrile |

| Sulfonation | Fuming H2SO4 | 2-amino-5-((E)-2-cyanovinyl)benzenesulfonic acid |

Note: The table represents predicted products based on general principles of electrophilic aromatic substitution on activated aromatic rings.

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with a good leaving group and activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. The parent molecule, this compound, is not suitably substituted for direct SNAr reactions, as the amino group is a poor leaving group.

However, derivatives of this compound can be envisioned to undergo SNAr. A common strategy to facilitate such reactions is the conversion of the amino group into a diazonium salt. Diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures would yield the corresponding diazonium salt. The diazonium group (-N2+) is an excellent leaving group (departing as N2 gas), and its presence on the aromatic ring makes the ipso-carbon susceptible to nucleophilic attack.

This strategy opens up a pathway to a wide range of derivatives through reactions such as the Sandmeyer and Schiemann reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of Diazotized this compound

| Reaction Name | Reagents | Plausible Product |

|---|---|---|

| Sandmeyer Reaction | 1. NaNO2, HCl (0-5 °C) 2. CuCl | (2E)-3-(4-chlorophenyl)prop-2-enenitrile |

| 1. NaNO2, HBr (0-5 °C) 2. CuBr | (2E)-3-(4-bromophenyl)prop-2-enenitrile | |

| 1. NaNO2, H2SO4 (0-5 °C) 2. CuCN | 4-((E)-2-cyanovinyl)benzonitrile | |

| Schiemann Reaction | 1. NaNO2, HBF4 (0-5 °C) 2. Heat | (2E)-3-(4-fluorophenyl)prop-2-enenitrile |

| Hydroxylation | 1. NaNO2, H2SO4 (0-5 °C) 2. H2O, Heat | (2E)-3-(4-hydroxyphenyl)prop-2-enenitrile |

Note: The table illustrates potential synthetic transformations based on the known reactivity of aromatic diazonium salts.

Exploration of Cascade and Multi-Component Reactions

The structural features of this compound make it a promising candidate for participation in cascade and multi-component reactions (MCRs). The α,β-unsaturated nitrile moiety can act as a Michael acceptor, while the amino group can serve as a nucleophile. This dual reactivity allows for the construction of complex molecular architectures in a single synthetic operation.

Cascade reactions initiated by the Michael addition of a nucleophile to the β-position of the propenenitrile system could be followed by intramolecular cyclization involving the amino group or other reactive sites. Such sequences are valuable for the efficient synthesis of heterocyclic compounds.

In the context of MCRs, where three or more reactants combine in a one-pot process, this compound could serve as a key building block. For instance, it could participate in reactions that involve the formation of new rings by reacting with an aldehyde and another nucleophile. While specific MCRs employing this exact molecule are not widely reported, the reactivity of related cinnamonitrile (B126248) derivatives in such transformations is well-established. These reactions often lead to the synthesis of diverse heterocyclic scaffolds, such as pyrimidines, pyridines, and pyrans.

Table 3: Hypothetical Multi-Component Reaction Involving this compound

| Reaction Type | Reactants | Potential Heterocyclic Product Core |

|---|---|---|

| Gewald-type Reaction | This compound, an α-methylene ketone, sulfur | Substituted thiophene |

| Hantzsch-type Dihydropyridine Synthesis | This compound, an aldehyde, a β-ketoester | Dihydropyridine derivative |

| Biginelli-type Reaction | this compound, an aldehyde, urea (B33335)/thiourea | Dihydropyrimidinone/-thione derivative |

Note: This table presents plausible MCRs based on the known reactivity of α,β-unsaturated nitriles and related compounds.

Computational and Theoretical Investigations of 2e 3 4 Aminophenyl Prop 2 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. In a typical study of a compound like (2E)-3-(4-aminophenyl)prop-2-enenitrile, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity and spectroscopic properties by mapping out its electron density and identifying regions that are electron-rich or electron-poor.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. For this compound, these methods would be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the molecule's energy at various geometries, the lowest energy conformation can be identified. This optimized structure is crucial for accurate predictions of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. FMO analysis for this compound would involve visualizing the distribution of electron density in these orbitals to predict how the molecule might interact with other chemical species.

Charge Distribution Analysis and Electrostatic Potential Surfaces

Charge distribution analysis provides information on how electric charge is distributed among the atoms within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) surface. For this compound, an MEP map would show regions of negative potential (typically around electronegative atoms like nitrogen) and positive potential (often around hydrogen atoms). This information is valuable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding.

Spectroscopic Property Simulations

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic environment.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be used to predict the 1H and 13C NMR chemical shifts of this compound. These predicted values are typically calculated for the optimized geometry of the molecule and are compared to a standard reference compound (e.g., tetramethylsilane) to provide a theoretical NMR spectrum.

Simulation of Vibrational Spectra (IR and Raman)

Computational chemistry offers powerful tools for the simulation of vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are instrumental in assigning experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecular structure and bonding of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing the B3LYP functional combined with a suitable basis set like 6-31G(d,p) for accurate predictions of vibrational frequencies.

The process begins with the optimization of the molecular geometry to find the lowest energy structure. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, the simulated IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. The nitrile (C≡N) stretching vibration is expected to appear as a strong, sharp band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The amino (NH₂) group would show symmetric and asymmetric stretching vibrations, usually observed between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C double bond stretching of the propenenitrile backbone would likely appear in the 1600-1650 cm⁻¹ region.

The table below presents a hypothetical assignment of the major vibrational modes for this compound based on computational studies of similar molecules.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | ~3500 | Medium | Weak |

| N-H Symmetric Stretch | ~3400 | Medium | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak | Strong |

| C≡N Stretch | ~2230 | Strong | Medium |

| C=C Stretch (alkene) | ~1640 | Medium | Strong |

| Aromatic C=C Stretch | ~1600, 1580, 1490 | Strong-Medium | Strong |

| N-H Scissoring | ~1620 | Medium | Weak |

| C-N Stretch | ~1300 | Strong | Medium |

| C-H in-plane bend | ~1200-1000 | Medium | Medium |

| C-H out-of-plane bend | ~900-700 | Strong | Weak |

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of this compound can be investigated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light. The simulations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the conjugated system that extends from the aminophenyl group to the nitrile group. The presence of the electron-donating amino group and the electron-withdrawing nitrile group suggests the possibility of intramolecular charge transfer (ICT) character in the electronic transitions.

TD-DFT calculations, typically performed on the optimized ground-state geometry, can predict the vertical excitation energies. The results would likely show a strong absorption band in the UV-A or near-visible region. The nature of the transitions can be analyzed by examining the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the aminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the prop-2-enenitrile part of the molecule. The HOMO to LUMO transition would, therefore, have a significant ICT character.

Simulations of the emission spectra (fluorescence) can be carried out by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. This typically results in an emission wavelength that is longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be influenced by the extent of geometrical relaxation in the excited state. For molecules with significant ICT character, a larger Stokes shift is often observed, particularly in polar solvents.

A hypothetical summary of the calculated electronic transition data for this compound is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~350-400 | > 0.5 | HOMO → LUMO (π-π*, ICT) |

| S₀ → S₂ | ~280-320 | ~0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S₁ → S₀ (Emission) | ~450-500 | - | LUMO → HOMO |

Reaction Mechanism Modeling

Potential Energy Surface Exploration and Transition State Characterization

Computational modeling is a powerful tool for exploring the potential energy surface (PES) of chemical reactions involving this compound. The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. By mapping out the PES, stationary points such as reactants, products, intermediates, and transition states can be located.

Various computational methods, including DFT, can be used to explore the PES. The process typically involves identifying the coordinates that change during a reaction and systematically varying them to find the lowest energy path from reactants to products. Transition states, which are saddle points on the PES, represent the energy barrier that must be overcome for a reaction to occur.

The characterization of a transition state is a critical step. This is achieved by performing a frequency calculation at the located saddle point geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The structures of the reactants, products, and transition states are optimized to provide detailed geometric information.

Elucidation of Reaction Pathways and Kinetic Parameters

Once the transition states and the minimum energy path connecting reactants and products have been identified, the reaction pathway can be elucidated. This provides a step-by-step description of the chemical transformation at the molecular level. For this compound, this could involve studying reactions such as its synthesis, polymerization, or degradation.

From the computed energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated. This is a crucial kinetic parameter that determines the rate of the reaction. According to transition state theory, the rate constant (k) can be estimated using the following equation:

k = (k_B * T / h) * exp(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. The Gibbs free energy of activation can be calculated from the electronic energies obtained from the PES exploration, along with corrections for zero-point vibrational energy, thermal energy, and entropy.

These computational approaches allow for the prediction of reaction rates and the understanding of the factors that influence them, such as the effects of substituents or solvent.

Molecular Dynamics Simulations

Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and flexibility of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By running an MD simulation, the molecule can explore different conformations by rotating around its single bonds. The primary flexible bond in this compound is the C-C bond connecting the phenyl ring to the prop-2-enenitrile moiety. Rotation around this bond will lead to different spatial arrangements of the molecule.

Investigation of Intermolecular Interactions in Condensed Phases or Solutions

Direct computational and theoretical examinations of the intermolecular interactions of this compound in condensed phases or solutions are not extensively documented in publicly available research. However, insights can be gleaned from crystallographic studies of structurally analogous compounds containing the aminophenyl moiety. These studies reveal the pivotal role of hydrogen bonding in the solid-state architecture of such molecules.

For instance, the crystal structure analysis of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, a related chalcone (B49325) derivative, demonstrates the presence of intermolecular N-H···N and N-H···O hydrogen bonds that stabilize the crystal packing. nih.gov In this particular structure, the amino group acts as a hydrogen bond donor, forming connections with a nitrogen atom and an oxygen atom of neighboring molecules. Similarly, the crystal structure of (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one also exhibits molecules linked by N-H···N and N-H···O hydrogen bonds, which create a three-dimensional network. researchgate.net

Based on these observations from closely related structures, it can be inferred that this compound would likely exhibit similar intermolecular hydrogen bonding patterns in the solid state. The primary amino group is a potent hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. This would lead to the formation of N-H···N hydrogen bonds, which are significant in determining the packing of molecules in the crystal lattice. The specific nature and geometry of these interactions would, of course, be unique to the crystal structure of this compound itself.

Table 1: Examples of Intermolecular Hydrogen Bonds in Analogous Aminophenyl Compounds

| Compound Name | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | N-H···N | Not Specified | nih.gov |

| (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | N-H···O | Not Specified | nih.gov |

| (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | N-H···N | Not Specified | researchgate.net |

| (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | N-H···O | Not Specified | researchgate.net |

Note: The table is illustrative of the types of interactions found in similar molecules, as direct data for this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules (molecular descriptors) and their macroscopic properties. While specific QSPR models dedicated to this compound are not readily found in the literature, the principles of QSPR can be applied by examining related α,β-unsaturated nitrile derivatives.

A key molecular descriptor in predicting the electronic and optical properties of conjugated systems is the HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital). A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can be indicative of properties relevant to optoelectronics and material science.

In the case of prop-2-enenitrile derivatives, the electronic nature of the substituents on the phenyl rings significantly influences the HOMO-LUMO gap. Electron-donating groups, such as an amino group, tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. The interplay of these groups in this compound, with the electron-donating amino group and the electron-withdrawing nitrile group, creates a "push-pull" electronic system.

Studies on analogous compounds demonstrate these effects. For example, replacing an ethylamino group (a moderate electron donor) with a dimethylamino group (a stronger electron donor) in a similar scaffold is predicted to decrease the HOMO-LUMO gap. Conversely, the introduction of strong electron-accepting groups, like a nitro or sulfonyl group, leads to a larger HOMO-LUMO gap. These observations underscore the potential to tune the material properties of this class of compounds through synthetic modifications.

Table 2: Estimated HOMO-LUMO Gaps for a Series of Analogous Prop-2-enenitrile Derivatives

| Compound Name | Substituent (R) | Electronic Nature of R | Estimated HOMO-LUMO Gap (eV) | Reference |

| 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile | Ethylamino | Moderate electron donor | ~3.8–4.2 | |

| (2Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile | Dimethylamino | Strong electron donor | ~3.5–3.9 | |

| (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile | 3-Nitrophenyl | Strong electron acceptor | ~4.5–5.0 | |

| 2-((4-chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile | Sulfonyl + pyrimidinyl | Electron-deficient | ~5.2–5.6 | |

| (2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile | 2-Chlorophenylamino | Mixed donor/acceptor | ~4.0–4.4 |

Note: This table presents data for analogous compounds to illustrate the principles of QSPR in this chemical family, as direct QSPR studies for this compound are not available.

Advanced Applications of 2e 3 4 Aminophenyl Prop 2 Enenitrile in Materials Science and Technology

Precursor for Advanced Polymeric Materials

The bifunctional nature of (2E)-3-(4-aminophenyl)prop-2-enenitrile, possessing both a primary aromatic amine and a nitrile group, alongside a polymerizable vinyl group, allows for its participation in a variety of polymerization reactions. This versatility enables its use in the synthesis of polymers with tailored properties for a range of advanced applications.

Synthesis of Polymers with Aminophenyl and Nitrile Functionalities

The presence of both aminophenyl and nitrile functionalities in a single monomeric unit is highly advantageous for creating polymers with unique characteristics. The aromatic amine can be utilized in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. These polymers would inherently possess pendant nitrile groups along the polymer backbone.

The nitrile group itself is a valuable functional moiety in polymers. It is known to enhance thermal stability and chemical resistance. Furthermore, the nitrile groups can undergo post-polymerization modifications to introduce other functionalities, thereby expanding the scope of the resulting polymeric materials. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

While specific studies on the polymerization of this compound are not extensively documented, research on related nitrile-containing monomers, such as aminomalononitrile, has demonstrated their capability to undergo thermal polymerization. nih.gov This process, often involving dehydrocyanation and deamination, leads to the formation of conjugated heterocyclic systems within the polymer structure. nih.gov Such polymerization pathways could potentially be explored for this compound to create novel polymer architectures.

Incorporation into Conjugated Polymer Systems for Electronic Applications

The conjugated structure of this compound makes it a compelling monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The aminophenyl group can act as an electron-donating unit, while the propenenitrile moiety functions as an electron-accepting group. This inherent "push-pull" electronic structure within the monomer can be extended to the resulting polymer, leading to materials with tunable electronic and optical properties. The incorporation of such monomers into a polymer backbone can lower the bandgap of the material, enabling it to absorb light at longer wavelengths, a desirable feature for photovoltaic applications.

Polymers with pendant aminophenyl groups can be synthesized through various polymerization techniques, including the polymerization of amino acid derivatives. sigmaaldrich.com The electronic properties of such polymers are influenced by the nature of the pendant group and its interaction with the polymer backbone. The presence of the nitrile group can further modify the electronic characteristics and enhance the stability of the polymer.

Development of Thermosetting and Thermoplastic Polymer Applications

The reactive functional groups of this compound also open avenues for its use in both thermosetting and thermoplastic polymers.

Thermosetting Polymers: The primary amine group can act as a curing agent for epoxy resins or participate in the formation of other cross-linked networks like polyimides and bismaleimides. wikipedia.orgencyclopedia.comvedantu.com The resulting thermosets would benefit from the incorporated nitrile groups, which can enhance thermal stability and flame retardancy. The curing process involves the irreversible formation of a three-dimensional network, leading to materials with high mechanical strength and thermal resistance. wikipedia.orgscribd.com

Thermoplastic Polymers: this compound can be copolymerized with other vinyl monomers to produce thermoplastic materials. These polymers, which can be repeatedly softened by heating and hardened by cooling, would feature pendant aminophenyl and nitrile groups. These functional groups can improve properties such as adhesion, dyeability, and chemical resistance. Thermoplastic elastomers, a class of materials that combine the processing ease of thermoplastics with the elasticity of thermosets, could also be developed using this monomer, potentially by creating block copolymers with soft and hard segments. kdfeddersen.com

Chromophores and Dyes for Optical Applications

The extended π-conjugated system and the inherent donor-acceptor character of this compound make it an excellent scaffold for the design of novel chromophores and dyes with interesting optical properties.

Design and Synthesis of Novel Dyes and Pigments Based on the Conjugated Scaffold

The aminophenyl group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. scribd.com The color of these dyes can be tuned by judiciously selecting the coupling component, allowing for the creation of a broad palette of colors. Azo dyes are a significant class of synthetic colorants with widespread applications in textiles, printing, and coatings.

The general synthesis of azo dyes involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, through an electrophilic aromatic substitution mechanism. The primary aromatic amine of this compound is a suitable precursor for the formation of the required diazonium salt.

Solvatochromic and Thermochromic Dye Development

Solvatochromic Dyes: The "push-pull" nature of this compound, with its electron-donating amino group and electron-withdrawing nitrile group, is a key feature for designing solvatochromic dyes. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This occurs because the solvent molecules can stabilize the ground and excited electronic states of the dye molecule to different extents, thus altering the energy gap between these states. wikipedia.org Dyes with a significant change in dipole moment upon electronic excitation typically exhibit strong solvatochromism. The intramolecular charge transfer (ICT) from the amino group to the nitrile group in this compound-based dyes is expected to lead to a large change in dipole moment, making them sensitive to the solvent environment. mdpi.com This property is valuable for creating sensors that can probe the polarity of their surroundings. wikipedia.org

Thermochromic Dyes: Thermochromism, the change in color with temperature, is another interesting property that can be engineered into dyes derived from this scaffold. Reversible thermochromic systems often consist of a leuco dye, a color developer, and a solvent. unl.ptchemedx.org The color change is typically due to a temperature-induced equilibrium shift between a colored and a colorless form of the dye. chemedx.org The presence of electron-withdrawing groups, such as the cyano group in this compound, can enhance the chromogenic effects in such systems. unl.pt By incorporating this molecule into a suitable thermochromic formulation, materials that change color in response to temperature variations can be developed for applications such as temperature sensors and smart coatings.

Applications in Optical Filters and Displays

The molecular structure of this compound, featuring a conjugated system linking an electron-donating amino group and an electron-withdrawing nitrile group, provides inherent optical properties that are of interest for applications in optical filters and displays. While direct application of this specific compound is not extensively documented in commercial products, its derivatives and analogous compounds, such as chalcones, exhibit characteristics that underscore its potential. A critical property for optical materials is transparency in the visible region of the electromagnetic spectrum, a feature noted in related organic nonlinear optical (NLO) materials. researchgate.net This transparency is essential for preventing signal loss in optical devices.

Furthermore, the fluorescence behavior of structurally similar molecules is highly relevant to display technologies. For instance, derivatives like (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile have demonstrated interesting solid-state photoluminescence, with emission maxima that can be influenced by crystal morphology, habit, and size. researchgate.net This phenomenon, where different crystal forms of the same compound emit different colors of light (e.g., yellow vs. orange), highlights the potential for tuning the optical output of materials based on the this compound scaffold. researchgate.net Such tunable emission is a desirable trait for the development of organic light-emitting diodes (OLEDs) and other display technologies, where precise color rendering is required. The core structure's capacity for strong light absorption and emission makes it a candidate for further research in developing advanced optical materials.

Nonlinear Optical (NLO) Materials Development

The field of nonlinear optics (NLO) involves materials that exhibit a nonlinear response to intense electromagnetic fields, enabling applications such as frequency conversion and optical switching. Molecules with a "push-pull" architecture, like this compound, are prime candidates for NLO materials due to their significant intramolecular charge transfer (ICT) characteristics.

Design and Synthesis of Second Harmonic Generation (SHG) Materials

This compound embodies the classic donor-π bridge-acceptor (D-π-A) design that is fundamental to many organic NLO materials, particularly those used for Second Harmonic Generation (SHG). In this molecule, the amino group (-NH₂) acts as the electron donor, the phenylprop-2-enenitrile framework serves as the π-conjugated bridge, and the cyano group (-CN) functions as the electron acceptor. This configuration facilitates a significant change in dipole moment upon excitation by an intense light source, which is a prerequisite for a large second-order NLO response.

The synthesis of related D-π-A structures, such as chalcones, is often achieved through straightforward condensation reactions like the Claisen-Schmidt condensation. researchgate.net This synthetic accessibility allows for systematic modifications to the molecular structure to optimize SHG efficiency. For materials based on the this compound scaffold, synthesis would similarly allow for the creation of derivatives with enhanced NLO properties. The goal in designing such materials is to create non-centrosymmetric crystal packing, as a centrosymmetric arrangement would lead to the cancellation of the second-order NLO effect at the macroscopic level.

Characterization of NLO Properties (e.g., Hyperpolarizability, NLO Coefficients)

The NLO response of a material is quantified by its hyperpolarizabilities (at the molecular level) and NLO coefficients or susceptibilities (at the macroscopic level). The first-order hyperpolarizability (β) is a key metric for the molecular second-order NLO response. Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of D-π-A molecules. For example, studies on the related chalcone (B49325) derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) have shown that its static and dynamic hyperpolarizabilities are significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net The computed first-order hyperpolarizability (β) for some NLO materials can be orders of magnitude greater than that of urea, indicating a strong potential for SHG applications. researchgate.net

Experimentally, the Z-scan technique is a common method to determine third-order NLO parameters, while the Kurtz-Perry powder technique is often used to evaluate the SHG efficiency of crystalline materials. researchgate.net For materials like this compound, characterization would involve measuring these parameters to assess their suitability for NLO devices. The table below presents NLO data for representative chalcone derivatives, which serve as a benchmark for the expected performance of materials based on the aminophenylpropenenitrile scaffold.

| Compound | Method | Property | Value | Reference |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) | Computational | First Hyperpolarizability (β) | 56 times that of urea (at 1064.13 nm) | researchgate.net |

| 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (APTP) | Experimental | Third-Order Susceptibility (χ³) | 8.70 x 10⁻²² esu | nih.gov |

| 3-(4-dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (DMLNH₂MC) | Experimental | Nonlinear Refractive Index (n₂) | -1.79 x 10⁻⁹ cm²/W | researchgate.net |

This table is interactive and presents data for compounds structurally related to this compound to illustrate typical NLO properties.

Molecular Engineering Strategies for Enhanced NLO Response

To improve the NLO performance of a D-π-A molecule like this compound, several molecular engineering strategies can be employed. These strategies focus on maximizing the intramolecular charge transfer.

Strengthening Donor and Acceptor Groups: Replacing the amino (-NH₂) group with a stronger donor, such as a dimethylamino group (-N(CH₃)₂), would increase the electron-donating capacity. Similarly, while the cyano (-CN) group is already a strong acceptor, exploring other powerful electron-withdrawing groups can further enhance the NLO response. The cyano group is noted for its large negative inductive effect, which strengthens charge transfer. nih.gov

Extending the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor allows for more effective charge separation, which typically leads to a larger hyperpolarizability. This could be achieved by introducing additional double bonds or aromatic rings into the molecular backbone.

Tuning the D-π-A Architecture: Modifying the core framework from a simple D-π-A to more complex structures like D-π-A-π-D can alter the symmetry and electronic properties of the molecule, potentially leading to enhanced NLO effects. chemrxiv.org However, for second-order NLO, maintaining a non-centrosymmetric D-π-A design is often most effective. chemrxiv.org

Solvent Effects: The polarity of the surrounding environment can significantly influence the NLO response. Studies have shown that the hyperpolarizability of D-π-A chromophores can be much higher in polar solvents compared to nonpolar ones, suggesting that embedding these molecules in a polarizable matrix could be a viable strategy to improve device performance. chemrxiv.org

These strategies provide a clear roadmap for the rational design of new materials based on the this compound structure with superior NLO properties for advanced technological applications.

Fluorescent Probes and Chemosensors (Non-Biological)

The inherent fluorescence of many D-π-A compounds makes them attractive candidates for the development of chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, often in its optical properties like fluorescence.

Development of Chemosensors for Specific Metal Ions or Anions

While specific applications of this compound as a chemosensor are not widely reported, its molecular structure contains the necessary components to be engineered for this purpose. The primary mechanism would likely involve the interaction of a target analyte with the amino group, which can act as a binding or recognition site.

For the detection of metal ions, the lone pair of electrons on the nitrogen atom of the amino group can coordinate with a metal cation. This binding event would alter the electron-donating ability of the amino group, thereby perturbing the intramolecular charge transfer (ICT) process within the molecule. This perturbation of the ICT state typically results in a noticeable change in the molecule's fluorescence properties, such as:

Fluorescence Quenching or Enhancement: The intensity of the fluorescence may decrease ("turn-off" sensor) or increase ("turn-on" sensor) upon binding the metal ion.

Ratiometric Sensing: The fluorescence emission peak may shift to a different wavelength (a color change), allowing for ratiometric detection, which is more robust as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement.

To create a sensor for a specific metal ion, the binding site would need to be modified to provide selectivity. This could involve synthesizing derivatives where the amino group is part of a larger chelating structure (e.g., a crown ether or aza-crown ether moiety) that has a specific size and affinity for a particular ion. Similarly, for anion sensing, the amino group could be modified to act as a hydrogen-bond donor, allowing it to bind with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), again leading to a change in the fluorescent signal. The development of such sensors based on the this compound scaffold represents a promising direction for future research in materials science.

Utilization as Probes for Environmental Monitoring (e.g., pH, solvent polarity)

The application of this compound as a molecular probe for environmental monitoring, specifically for sensing pH and solvent polarity, is an area of significant potential, largely inferred from the behavior of structurally similar donor-acceptor chromophores. The core structure of this compound, featuring an electron-donating amino group (-NH2) and an electron-withdrawing nitrile group (-CN) connected by a π-conjugated system, is characteristic of molecules that exhibit sensitivity to their local environment. This sensitivity often manifests as changes in their photophysical properties, such as absorption and fluorescence spectra.

While direct studies on this compound as an environmental probe are not extensively documented in the reviewed literature, the behavior of related cyanostilbene and aminocinnamonitrile derivatives provides a strong basis for its potential in this field. These related compounds are known to exhibit solvatochromism, where the color (wavelength of maximum absorption or emission) of the substance changes with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation, which is influenced by the surrounding solvent molecules.

For instance, in donor-acceptor substituted stilbenes, a bathochromic (red) shift in the emission spectrum is often observed as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules. It is plausible that this compound would exhibit similar solvatochromic behavior, making it a candidate for use as a probe to determine the polarity of various media.

Furthermore, the amino group in the compound suggests a potential for pH sensing. In acidic conditions, the amino group can be protonated (-NH3+), which significantly alters its electron-donating ability. This change in the electronic properties of the donor group would, in turn, affect the intramolecular charge transfer (ICT) character of the molecule, leading to observable changes in its absorption or fluorescence spectra. This pH-dependent spectral shift could be harnessed for the development of fluorescent pH sensors.